2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, ethoxyphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-ethoxyaniline under specific conditions. The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-Chloro-N-(4-ethoxyphenyl)-5-aminopyrimidin-4-amine.
Oxidation: Formation of carboxylic acid derivatives from the ethoxy group.
Scientific Research Applications
2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide
- 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide
- 2-Chloro-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development.
Biological Activity
2-Chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antitubercular, and anticancer properties.
Antibacterial and Antitubercular Activity
Recent studies have demonstrated that derivatives of nitropyrimidines exhibit significant antibacterial and antitubercular activities. In particular, compounds related to this compound have shown promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The synthesized compounds exhibited MIC values ranging from 0.8 to 100 µg/mL against different bacterial strains. Notably, one derivative achieved an MIC of 0.8 µg/mL , indicating strong antibacterial action .
- Mechanism of Action : Molecular docking studies indicated that these compounds interact effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are critical for bacterial survival and proliferation .
Anticancer Activity
The cytotoxic effects of this compound derivatives were evaluated against several cancer cell lines:
- Cell Lines Tested : Studies included testing on A549 (lung adenocarcinoma), HeLa (cervical cancer), and other cancer cell lines.
- Cytotoxicity Results : The compound displayed varying degrees of cytotoxicity, with IC50 values calculated for different cell lines. For instance, one derivative showed an IC50 of 63.385 µM against A172 cells, indicating moderate efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Presence of -Cl group | Enhances antibacterial properties |
Ethoxy substitution at para position | Contributes to cytotoxic effects |
Nitro group at position 5 | Critical for interaction with target enzymes |
Studies suggest that modifications in the aromatic ring significantly affect the biological properties of pyrimidine derivatives. For example, the introduction of different substituents can lead to enhanced potency against specific targets .
Study 1: Antibacterial Efficacy
In a comparative study, several nitropyrimidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound exhibited superior activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
Study 2: Cytotoxicity in Cancer Treatment
A detailed investigation into the cytotoxic effects of various pyrimidine derivatives revealed that certain modifications led to increased effectiveness against cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted that compounds with the ethoxy group showed promising results in reducing cell viability in cancer models without significant harm to healthy tissues .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-9-5-3-8(4-6-9)15-11-10(17(18)19)7-14-12(13)16-11/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSXWSOOBHEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.